molecular formula C7H4BrClN2 B1472181 4-Bromo-6-chloro-1H-benzo[d]imidazole CAS No. 1360934-00-4

4-Bromo-6-chloro-1H-benzo[d]imidazole

Cat. No.: B1472181
CAS No.: 1360934-00-4
M. Wt: 231.48 g/mol
InChI Key: RHDGVHIUGAGINX-UHFFFAOYSA-N
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Description

“4-Bromo-6-chloro-1H-benzo[d]imidazole” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It has become an important synthon in the development of new drugs .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atom .

Scientific Research Applications

Synthesis and Molecular Properties

  • Synthesis of Imidazolyl Schiff Bases, Triazoles, and Azetidinones : Research highlights the synthesis of imidazolyl Schiff bases, triazoles, and azetidinones from 2‐hydrazinyl imidazoles. The synthesized compounds exhibited molecular properties conducive to good intestinal absorption and bioactivity scores, with some showing excellent antibacterial and antifungal activities (Rekha et al., 2019).
  • XRD, FT-IR, UV–vis, and Nonlinear Optical Properties : Novel tetra substituted imidazoles have been synthesized, with their chemical structures and properties elucidated through experimental and computational analyses. These compounds demonstrated potential in the exploration of their nonlinear optical properties (Ahmad et al., 2018).

Antimicrobial Activity

  • Novel 4-(1H-Benz[d]imidazol-2yl)-1,3-thiazol-2-amines : This study synthesizes and evaluates a series of compounds for their antibacterial and antifungal activities. Some of these compounds showed activity comparable to standard antibiotics against Gram-positive and Gram-negative bacteria (Reddy & Reddy, 2010).
  • 2-(Chromon-3-yl)imidazole Derivatives as Potential Antimicrobial Agents : A series of novel 2-(chromon-3-yl)-4,5-diphenyl-1H-imidazoles were synthesized and evaluated for their in vitro antimicrobial activity. Some compounds exhibited significant inhibitory activity against pathogenic bacterial and fungal strains (Sharma et al., 2017).

Antitumor and Antifungal Activities

  • Benzo[4,5]imidazo[1,2-d][1,2,4]triazine Derivatives : A series of fused heterocyclic compounds were synthesized, showing significant antifungal activity against phytopathogenic fungi. This suggests their potential as novel agricultural fungicides (Li et al., 2018).

Future Directions

The future directions for “4-Bromo-6-chloro-1H-benzo[d]imidazole” and similar compounds could involve further exploration of their broad range of chemical and biological properties . This could lead to the development of new drugs to overcome current public health problems due to antimicrobial resistance .

Properties

IUPAC Name

4-bromo-6-chloro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDGVHIUGAGINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360934-00-4
Record name 7-BROMO-5-CHLORO-1H-BENZIMIDAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 109b (4.3 g, 19.5 mmol) in formic acid (10 mL) was heated at 80° C. for 1 h. After cooled to room temperature, the reaction mixture was poured into aqueous Na2CO3 (30 mL) and the mixture was extracted with ethyl acetate (30 mL×3). The combined organic phase was dried over anhydrous Na2SO4, filtered, and evaporated under reduced pressure to afford 109c as a brown solid (3.5 g, 77%). LCMS: [M+H]+ 233. 1H NMR (500 MHz, CDCl3) δ 10.05 (bs, 1H), 8.18 (s, 1H), 7.64 (bs, 1H), 7.50 (s, 1H).
Name
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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